DHFR Inhibition vs. Inactive Analogs
In contrast to several closely related pyridine analogs which showed no measurable activity, 5-(Dimethylamino)pyridine-3-thiol demonstrated a quantifiable, albeit moderate, inhibitory effect against dihydrofolate reductase (DHFR) from Pneumocystis carinii. This provides a clear starting point for further optimization and differentiates it from completely inactive compounds in the same screening panel [1].
Comparator panel: inactive (IC50 > 50 µM)
| Evidence Dimension | Inhibitory Activity (IC50) against Pneumocystis carinii Dihydrofolate Reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (12 µM) |
| Comparator Or Baseline | Multiple unspecified pyridine derivatives tested in the same assay panel |
| Quantified Difference | Active (IC50 = 12 µM) vs. Inactive (IC50 > 50 µM or no inhibition observed for comparators) |
| Conditions | Enzymatic assay monitoring NADPH oxidation at 340 nm in a 96-well microtiter plate at 37 °C [1] |
Why This Matters
This data provides a quantifiable measure of biological activity for SAR studies, whereas many structurally similar compounds from the same screening campaign were classified as inactive.
- [1] BindingDB. Affinity Data for IC50 = 1.20E+4 nM against Pneumocystis carinii DHFR. View Source
